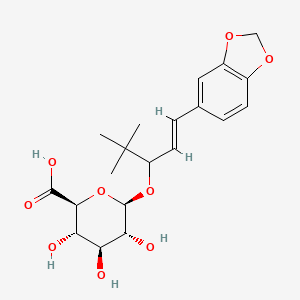![molecular formula C₁₈H₁₅BrO₃ B1144744 (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol CAS No. 63438-24-4](/img/structure/B1144744.png)
(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol (BTHT) is an organic compound belonging to the class of benz[a]anthracenes. It is a polycyclic aromatic hydrocarbon (PAH) that has been studied for its potential applications in various scientific fields. BTHT has been used in a number of synthetic organic reactions and has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antioxidant properties.
科学的研究の応用
(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been studied for its potential applications in various scientific fields, including materials science, catalysis, and biochemistry. In materials science, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been used as a precursor for the synthesis of graphene and other two-dimensional materials. In catalysis, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been used in the synthesis of organic compounds and as a catalyst for the synthesis of pharmaceuticals. In biochemistry, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been used as an inhibitor of protein-protein interactions and as an inhibitor of enzymes.
作用機序
The mechanism of action of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol is not fully understood. However, it is believed that (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol may act as a proton donor, which could explain its ability to inhibit protein-protein interactions and enzymes. Additionally, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol may act as an antioxidant, which could explain its anti-inflammatory and antifungal properties.
Biochemical and Physiological Effects
(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol can inhibit the growth of cancer cells and reduce inflammation. Additionally, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been found to possess antifungal and antioxidant properties. In vivo studies have shown that (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol can reduce the levels of inflammatory markers in the blood and reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The use of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol in laboratory experiments has a number of advantages. (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol is a highly stable compound, which makes it suitable for use in a variety of synthetic organic reactions. Additionally, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol is relatively inexpensive, which makes it an attractive option for laboratory experiments. However, there are a few limitations to the use of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol in laboratory experiments. For example, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol is a highly reactive compound, which can make it difficult to handle in certain laboratory conditions. Additionally, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol is a relatively new compound, and the full range of its biological activities is still not fully understood.
将来の方向性
There are a number of potential future directions for research on (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol. One possibility is the investigation of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol’s potential applications in drug development. Additionally, further research is needed to better understand the biochemical and physiological effects of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol. Finally, further research is needed to determine the full range of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol’s biological activities and its potential uses in materials science and catalysis.
合成法
(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol can be synthesized by a variety of methods, including the use of bromine, halogenation, and oxidation. The most common method is bromination, which involves the conversion of an organic molecule into a brominated species by the addition of bromine. This method is often used to synthesize (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol from an aromatic or aliphatic hydrocarbon. The bromination reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. Other methods of synthesis include halogenation, which involves the substitution of a halogen atom for a hydrogen atom, and oxidation, which involves the conversion of an organic molecule into an oxidized species.
特性
IUPAC Name |
(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3/c19-15-16(20)14-8-12-10(7-13(14)17(21)18(15)22)6-5-9-3-1-2-4-11(9)12/h1-8,15-18,20-22H/t15-,16-,17?,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQQJNGFRDWILY-KTBGXXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]([C@H]([C@H](C4O)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




